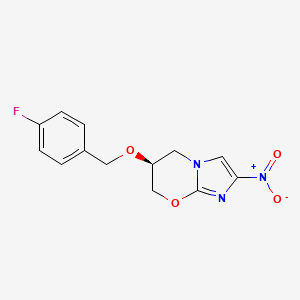![molecular formula C19H20N4O3S B12947088 2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 90259-65-7](/img/structure/B12947088.png)
2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide is a complex organic compound that features both imidazole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved through the cyclization of a suitable precursor, such as a 1,2-diamine, with a carboxylic acid or its derivative under acidic conditions.
Attachment of the Propyl Chain: The next step involves the alkylation of the imidazole ring with a propyl halide, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine under basic conditions.
Coupling with Benzamide: Finally, the benzamide moiety is coupled with the sulfonamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-Imidazol-1-yl)propyl)-4-(methylsulfonyl)benzamide
- N-(3-(1H-Imidazol-1-yl)propyl)-1,3-thiazolidine-4-carboxamide
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-2-(phenylsulfonamido)benzamide is unique due to its combination of imidazole and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90259-65-7 |
|---|---|
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C19H20N4O3S/c24-19(21-11-6-13-23-14-12-20-15-23)17-9-4-5-10-18(17)22-27(25,26)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,22H,6,11,13H2,(H,21,24) |
InChI Key |
LTNIQMIIJWMZNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



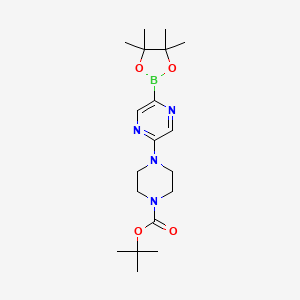

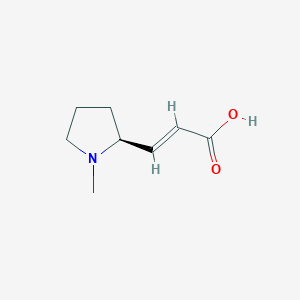
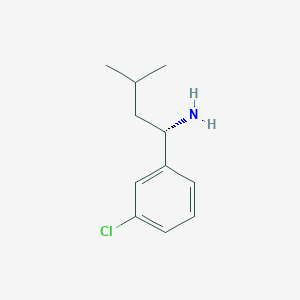
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
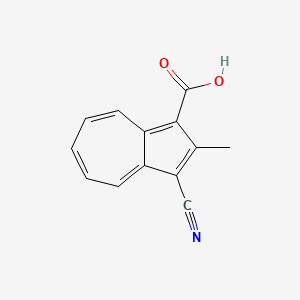
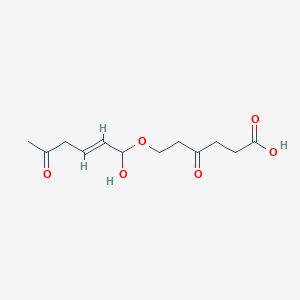


![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

